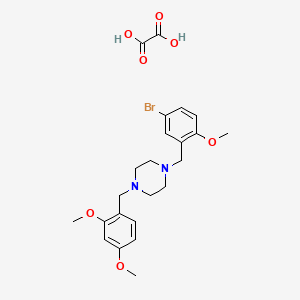![molecular formula C16H14ClNO5S B5084026 [2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as compound 1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of compound 1 involves the inhibition of specific enzymes and receptors in the body. In cancer cells, compound 1 inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation, compound 1 inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroscience, compound 1 modulates the activity of GABA and glutamate receptors, which are involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 are dependent on the specific application and concentration used. In cancer cells, compound 1 induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. In inflammation, compound 1 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neuroscience, compound 1 modulates the activity of neurotransmitters, leading to changes in synaptic activity and neuronal function.
实验室实验的优点和局限性
The advantages of using compound 1 in lab experiments include its high purity and yield, its ability to inhibit specific enzymes and receptors, and its potential applications in various scientific research fields. The limitations of using compound 1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
For the study of compound 1 include further investigation of its potential applications in cancer research, inflammation research, and neuroscience research. Additionally, studies are needed to determine the safety and efficacy of compound 1 in animal models and humans. Further optimization of the synthesis method and modifications to the chemical structure may also lead to the development of more potent and selective compounds for use in scientific research.
合成方法
Compound 1 is synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 2,3-dihydro-1H-indole-1-carboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. The final product is obtained after purification and isolation using column chromatography. The synthesis of compound 1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
Compound 1 has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neuroscience research. In cancer research, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that compound 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, compound 1 has been shown to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c17-13-9-12(5-6-15(13)23-10-16(19)20)24(21,22)18-8-7-11-3-1-2-4-14(11)18/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCBZACPCXZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)
![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)